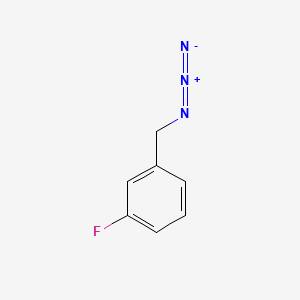
Astragaloside I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Astragaloside I is a triterpenoid saponin that is cycloastragenol glycosylated at positions 3 and 6 by 2,3-di-O-acetyl-beta-D-xylosyl and beta-D-glucosyl residues respectively . It has a role as a plant metabolite and is a monosaccharide derivative, a beta-D-glucoside, a member of oxolanes and a pentacyclic triterpenoid . It is functionally related to a cycloastragenol .
Synthesis Analysis
The synthesis of this compound involves several genes including AmIDI, AmAACT, AmHMGS, AmHMGR, AmMK, AmPMK, AmMVD, AmFPS, AmSE, and AmCAS . Biotechnological methods have been used to increase the efficiency of this compound production .Molecular Structure Analysis
This compound has a molecular formula of C45H72O16 and a molecular weight of 869.0 g/mol . Its structure is complex, involving a pentacyclic triterpenoid core glycosylated at positions 3 and 6 .Chemical Reactions Analysis
This compound has been shown to have various effects on cellular processes. For instance, it has been shown to increase the expression of nuclear factor E2-related factor (Nrf2), which promotes glutathione production in the liver, and decrease the levels of reactive oxygen species (ROS), resulting in the inhibition of hepatic stellate cell (HSC) activation .Physical And Chemical Properties Analysis
This compound appears as a white-beige powder . It has a solubility of 50 mg/mL in DMSO, but is insoluble in water .Aplicaciones Científicas De Investigación
Acumulación en Diferentes Órganos
Astragaloside I, junto con otros astragalósidos, se sintetiza en las hojas y el tallo de la planta Astragalus Membranaceus y luego se transloca a la raíz {svg_1}. Se ha encontrado que la raíz tiene el contenido más alto de astragaloside II en comparación con this compound, III y IV {svg_2}.
Vía de Biosíntesis
La vía de biosíntesis de astragalósidos, incluyendo this compound, involucra 10 genes de la vía del mevalonato {svg_3}. Estos genes se expresan a diferentes niveles en diferentes órganos de la planta, con los niveles de transcripción más altos registrados en el tallo y la hoja {svg_4}.
Regulación Metabólica
Se ha progresado en la investigación sobre la biología sintética de astragalósidos, incluida la ingeniería metabólica de astragalósidos {svg_5}. Esto ha mejorado la probabilidad de resolver el problema de la escasez de recursos de plantas medicinales {svg_6}.
Mecanismo De Acción
Target of Action
Astragaloside I, a natural product isolated from Astragalus membranaceus, has been found to interact with several targets. It has been shown to stimulate osteoblast differentiation through the Wnt/β-catenin signaling pathway . In addition, it has been reported to have effects on the Egr2-affiliated transcript lnc9456 in the heart .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Astragaloside I interacts with various biomolecules, playing a significant role in biochemical reactions. It is involved in the mevalonate pathway, which is crucial for the biosynthesis of several classes of biomolecules . The expression levels of genes related to the mevalonate pathway vary in different organs of the Astragalus plant .
Cellular Effects
This compound has shown therapeutic effects in animal models of diseases such as diabetes mellitus . It has anti-inflammatory effects, including suppressing inflammatory factors, increasing T and B lymphocyte proliferation, and inhibiting neutrophil adhesion-associated molecules . It also has antioxidative stress effects, including scavenging reactive oxygen species, cellular scorching, and regulating mitochondrial gene mutations .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to interact with the Wnt/β-catenin signaling pathway, stimulating osteoblast differentiation and exhibiting osteogenic activity . In addition, it has been suggested that this compound may mediate protective effects in inflammatory models through activation of the Wnt signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, this compound has been shown to slow the progression of pathological signs in the kidney, including glomeruli and tubules, in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, Astragaloside IV, a derivative of this compound, has shown to have a significant reduction in tumor volume and weight in animal models at certain dosages .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is part of the mevalonate pathway, which is crucial for the biosynthesis of several classes of biomolecules . It has also been suggested that this compound may be synthesized in the leaves and stem of the Astragalus plant and then translocated to the root .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been suggested that this compound is synthesized in the leaves and stem of the Astragalus plant and then translocated to the root
Propiedades
IUPAC Name |
[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1R,3R,6S,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-12,16-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H68O16/c1-20(45)54-33-25(48)18-53-37(34(33)55-21(2)46)56-22-8-11-42-19-43(42)13-12-39(5)35(41(7)10-9-29(59-41)38(3,4)52)24(47)16-40(39,6)28(43)15-26(23(42)14-22)57-36-32(51)31(50)30(49)27(17-44)58-36/h22-37,44,47-52H,8-19H2,1-7H3/t22-,23?,24-,25+,26-,27+,28-,29-,30+,31-,32+,33-,34+,35-,36+,37-,39+,40-,41+,42+,43+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPDDYORNLOZID-ZHIISFHXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(COC(C1OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H](CO[C@H]([C@@H]1OC(=O)C)O[C@H]2CC[C@]34C[C@@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H](C4C2)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H68O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
841.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does Astragaloside I interact with its target and what are the downstream effects?
A1: this compound has been shown to interact with various molecular targets, contributing to its diverse pharmacological activities. One prominent mechanism involves the activation of the Wnt/β-catenin signaling pathway []. This pathway plays a crucial role in cell proliferation, differentiation, and development. This compound has been shown to promote osteoblast differentiation [] and enhance osteogenesis in periodontal ligament stem cells [] through this pathway. Additionally, this compound has demonstrated neuroprotective effects by reducing apoptosis of hippocampal neurons induced by intermittent hypoxia, potentially by modulating the expression of hypoxia-inducible factor-1α (HIF-1α) [].
Q2: What are the in vitro and in vivo efficacy findings related to this compound?
A2: In vitro studies have revealed that this compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects []. In cell-based assays, it has shown efficacy in protecting vascular endothelial cells from oxidative damage induced by oxidized low-density lipoprotein (ox-LDL) []. Animal models have further demonstrated its potential in various disease contexts, such as reducing hippocampal neuron impairment caused by intermittent hypoxia in rats [] and ameliorating ductular reaction and liver fibrosis in a mouse model of cholestatic liver disease [].
Q3: What is the structural characterization of this compound, including its molecular formula, weight, and spectroscopic data?
A4: this compound is a cycloartane-type triterpenoid saponin. Its molecular formula is C41H68O14, and it has a molecular weight of 784.97 g/mol. Spectroscopic characterization involves techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Key structural features include a cycloastragenol aglycone moiety with various sugar moieties attached. Detailed spectroscopic data can be found in publications focusing on the isolation and structural elucidation of this compound [, ].
Q4: What analytical methods are used to characterize, quantify, and monitor this compound?
A5: Various analytical techniques are employed for the analysis of this compound. High-performance liquid chromatography (HPLC) coupled with detectors like ultraviolet (UV) detectors [, ], evaporative light scattering detectors (ELSD) [, , , ], and mass spectrometers (MS) [, , ] are commonly used for separation and quantification. Thin-layer chromatography (TLC) coupled with scanning densitometry can also be used for both qualitative and quantitative analysis [, ].
Q5: How has research on this compound been aided by computational chemistry and modeling?
A6: Computational chemistry and modeling tools have been increasingly utilized to understand the interactions of this compound with its molecular targets and to predict its potential biological activities. Molecular docking studies can provide insights into the binding affinity and interactions between this compound and specific proteins involved in relevant signaling pathways []. Quantitative structure-activity relationship (QSAR) models, based on the chemical structure of this compound and its derivatives, can help predict the activity and potency of new analogs, guiding the development of more effective therapeutic agents [, ].
Q6: How do modifications to the structure of this compound impact its activity, potency, and selectivity (SAR)?
A7: The structure-activity relationship (SAR) of this compound and its derivatives has been an area of active research. Studies suggest that the number and type of sugar moieties attached to the cycloastragenol aglycone play a crucial role in determining the pharmacological activity and potency of this compound []. For instance, Astragaloside IV, a derivative of this compound with a different glycosylation pattern, exhibits distinct pharmacological activities and potency compared to this compound [].
Q7: What is known about the stability of this compound under various conditions and what formulation strategies can be used to improve its stability, solubility, or bioavailability?
A8: The stability of this compound can be influenced by factors such as temperature, pH, and exposure to light and oxygen. Studies have shown that the acylated forms of astragalosides, like this compound and astragaloside II, can be hydrolyzed to form astragaloside IV during sample preparation, particularly when using alkaline conditions []. This highlights the importance of standardized extraction and analytical methods to ensure accurate quantification of this compound in plant material and formulations. Strategies to enhance its stability, solubility, and bioavailability include encapsulation techniques, the development of nanoparticles, and the use of novel drug delivery systems [].
Q8: What are the biotechnological approaches used for the sustainable production of this compound?
A9: Plant tissue culture techniques, such as hairy root cultures, have emerged as promising alternatives for the sustainable production of this compound [, ]. These methods offer several advantages over traditional plant cultivation, including controlled growth conditions, faster growth cycles, and the potential for higher yields of desired compounds. Furthermore, the use of elicitors, such as methyl jasmonate, in plant cell cultures has been shown to significantly enhance the production of this compound [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

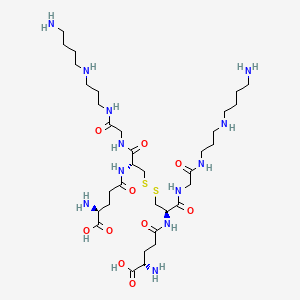
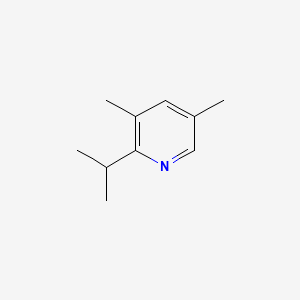
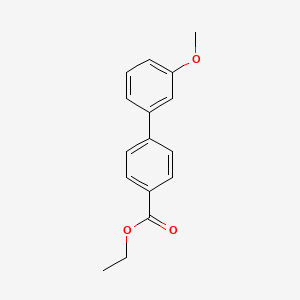
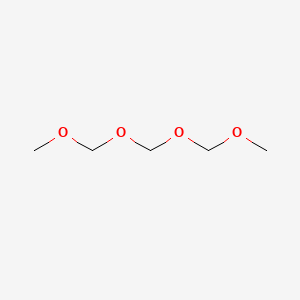

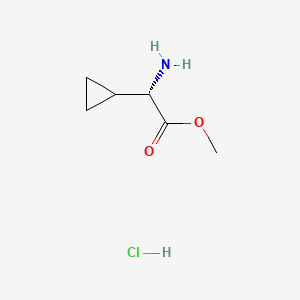
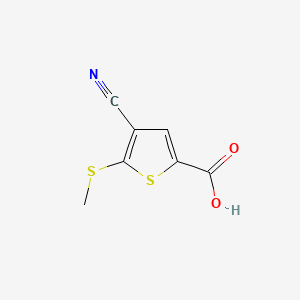
![(1S,9R)-tert-Butyl 9-(1,3-dioxoisoindolin-2-yl)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B600155.png)

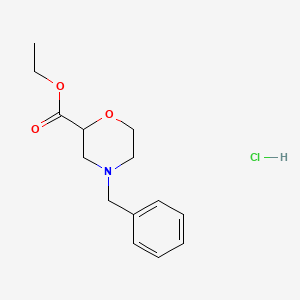
![7-(Trifluoromethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B600162.png)
![2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide](/img/structure/B600163.png)
